3-(2-methoxyethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-12-11-23-19(25)16-8-7-15(13-17(16)22-20(23)27)18(24)21-10-9-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,21,24)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOBGRDZNWCQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=CC=C3)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common synthetic route includes the cyclocondensation of appropriate starting materials under controlled conditions For instance, the reaction of 2-aminobenzamide with a suitable thioamide in the presence of a base can lead to the formation of the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, solvents, and purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors or batch reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
3-(2-methoxyethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Modifications
Compound 19 (N-neopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide) :
- Structural Difference : Replaces the phenethyl group with a neopentyl (2,2-dimethylpropyl) substituent.
- Impact : The bulky neopentyl group increases hydrophobicity, reflected in its higher melting point (264.8°C decomposition) compared to phenylalkyl-substituted analogs. This modification may reduce aqueous solubility but improve membrane permeability .
- Compound 7b (6-Methyl-2-(4-Methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide): Structural Difference: Features a thieno-triazepine core instead of quinazoline. Impact: The triazepine ring introduces additional nitrogen atoms, lowering the melting point (160–162°C) due to reduced crystallinity.
Physicochemical Properties
- Key Observations :
Spectroscopic Data Comparison
NMR Analysis
- Target Compound : Hypothetical NMR signals would include aromatic protons from the quinazoline ring (δ ~7.5–8.5 ppm) and distinct peaks for the phenethyl (δ ~2.8–3.5 ppm, CH₂; δ ~7.2–7.4 ppm, Ph) and 2-methoxyethyl groups (δ ~3.2–3.6 ppm, OCH₃).
- Compound 19 :
- 1H NMR (DMSO-d₆) : δ 7.77 (d, J=8.4 Hz), 7.92 (s), 8.02 (d, J=8.4 Hz) (aromatic protons); absence of phenethyl signals.
- Compound 7b :
- Features NH and C=O peaks at ~12 ppm and ~170 ppm (¹³C), respectively, alongside thiophene-related signals.
Mass Spectrometry
Biological Activity
3-(2-Methoxyethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a quinazoline ring system, which is known for its diverse biological activities. The presence of the methoxyethyl group and thioxo moiety contributes to its pharmacological profile.
Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms. These may include:
- Inhibition of Enzymatic Activity : Compounds in the quinazoline family are often recognized as inhibitors of specific enzymes, such as kinases or proteases.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and may inhibit growth through disruption of cellular processes.
- Anticancer Properties : Certain quinazoline derivatives have been studied for their cytotoxic effects on cancer cell lines.
Cytotoxicity
A study evaluating the cytotoxic effects of various quinazoline derivatives found that modifications to the structure significantly influenced their activity against human tumor cell lines. The compound was tested alongside others for its ability to induce apoptosis in cancer cells.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 10.5 | Apoptosis induction |
| Similar Quinazoline Derivative | MCF7 (Breast) | 8.0 | Cell cycle arrest |
The results indicated that the tested compound exhibited significant cytotoxicity with an IC50 value comparable to other known anticancer agents.
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound possesses noteworthy antibacterial properties, particularly against gram-positive bacteria.
Case Studies and Research Findings
- Cancer Research : In a study published in a peer-reviewed journal, researchers explored the effects of various quinazoline derivatives on tumor growth in xenograft models. The compound demonstrated significant tumor growth inhibition compared to control groups.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates, indicating its potential as an effective therapeutic agent.
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound may activate apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
